Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate
Description
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate (CAS: 1368683-20-8, molecular weight: 242.01 g/mol) is a carbamate-based building block featuring a tert-butyl-protected amine linked via a hexyl chain to a 2-chloroacetamido group . This structure confers dual reactivity: the tert-butyl carbamate group allows for deprotection to generate free amines, while the chloroacetamido moiety enables alkylation or conjugation reactions. The compound is widely utilized in medicinal chemistry, particularly in PROTAC® (Proteolysis-Targeting Chimera) research, where it serves as a linker for covalent attachment to E3 ligase ligands or target proteins .
Properties
IUPAC Name |
tert-butyl N-[6-[(2-chloroacetyl)amino]hexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClN2O3/c1-13(2,3)19-12(18)16-9-7-5-4-6-8-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQOZFQGPYEETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(2-chloroacetamido)hexyl)carbamate typically involves the reaction of N-BOC-1,6-diaminohexane with chloroacetyl chloride . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Organic Synthesis
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is utilized in organic synthesis as a versatile building block. Its structure allows for various chemical modifications, making it useful in the creation of more complex molecules. The presence of both a carbamate and a chloroacetamido group provides reactive sites for further chemical transformations.
Key Reactions
- Nucleophilic Substitution : The chloroacetamido group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Deprotection Strategies : The tert-butyl group can be selectively removed under acidic conditions, facilitating the synthesis of target compounds that require free amine functionalities.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications as a precursor for drug development. Its unique structure may confer specific biological activities, making it a candidate for further pharmacological studies.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of carbamates can exhibit cytotoxic effects against cancer cell lines. The specific modifications to the this compound framework could lead to novel anticancer compounds.
- Antimicrobial Activity : Compounds with similar structural motifs have shown promise as antimicrobial agents. Investigating the biological activity of this compound could lead to new treatments for bacterial infections.
Biochemical Applications
The compound's ability to interact with biological systems opens avenues for its use in biochemistry. It may serve as a probe or reagent in biochemical assays.
Applications in Assays
- Enzyme Inhibition Studies : The chloroacetamido moiety may interact with enzyme active sites, allowing researchers to study enzyme kinetics and inhibition mechanisms.
- Bioconjugation Techniques : The functional groups present can facilitate bioconjugation reactions, which are essential in developing targeted drug delivery systems and diagnostic tools.
Mechanism of Action
The mechanism of action of tert-butyl (6-(2-chloroacetamido)hexyl)carbamate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The carbamate group can also undergo hydrolysis, releasing the active amine .
Comparison with Similar Compounds
Functional Group Variations
The following table highlights key structural and functional differences between tert-butyl (6-(2-chloroacetamido)hexyl)carbamate and analogous compounds:
Physicochemical Properties
- Solubility : The hexyl chain in the target compound confers moderate hydrophobicity. PEG3 linkers (e.g., ’s PROTAC® conjugate) enhance aqueous solubility, while fluorophenyl () or chlorophenethyl () groups increase lipophilicity .
- Stability : The tert-butyl carbamate group is stable under basic conditions but cleavable with acids (e.g., trifluoroacetic acid). Chloroacetamido derivatives may hydrolyze slowly in aqueous media, requiring anhydrous storage .
Key Research Findings
- PROTAC® Applications : The chloroacetamido group in the target compound facilitates covalent attachment to E3 ligase ligands, as demonstrated in ’s PROTAC® conjugate, which achieved 96% yield in barbiturate-linker synthesis .
- Structural Insights : X-ray crystallography of the fluorophenyl ureido derivative () revealed planar urea geometry, critical for optimizing hydrogen-bonding interactions in drug design .
- Reactivity Trade-offs : While the trioxocyclohexyl compound () exhibits enhanced stability, its synthetic complexity (e.g., glacial acetic acid/NaBH3CN steps) limits scalability compared to the straightforward chloroacetamido alkylation .
Biological Activity
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate, with the molecular formula C13H25ClN2O3 and a molecular weight of 292.8 g/mol, is a compound that has garnered interest in biological research for its potential applications in enzyme mechanisms, protein interactions, and therapeutic developments. This article delves into the biological activity of this compound, synthesizing findings from various studies.
The compound is synthesized through the reaction of N-BOC-1,6-diaminohexane with chloroacetyl chloride. This method allows for the introduction of the chloroacetamido group, which is crucial for its biological activity. The structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 201282-04-4
- Molecular Structure :
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This property makes it a valuable tool in biochemical assays where enzyme inhibition or substrate interactions are studied.
Enzyme Mechanisms and Protein Interactions
In biological research, this compound is utilized to explore enzyme mechanisms and protein interactions. It serves as both a substrate and an inhibitor in various assays, allowing researchers to dissect complex biochemical pathways. For instance, studies have shown that it can effectively inhibit certain enzymes, which can be pivotal in understanding disease mechanisms and developing therapeutic agents.
Therapeutic Potential
The therapeutic applications of this compound are under investigation, particularly in drug development targeting specific enzymes or receptors. Its ability to modify protein activity suggests potential use in treating diseases where enzyme dysregulation is a factor, such as cancer or metabolic disorders .
Study on Protein Degradation
A notable study highlighted the role of similar carbamate compounds in inducing protein degradation through targeted mechanisms. While not directly investigating this compound, it provides insights into how carbamate derivatives can be employed to selectively degrade target proteins in cancer therapy. The study found that certain structural modifications significantly enhanced the degradation potency towards specific histone deacetylases (HDACs) .
Cytotoxicity Assessment
In vitro assessments have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity across different cancer cell lines. These findings underscore the importance of structure-activity relationships in designing effective anticancer agents .
Data Table: Summary of Biological Activity
| Biological Activity | Findings |
|---|---|
| Enzyme Inhibition | Effective against specific enzymes |
| Protein Interaction | Modifies activity through covalent bonding |
| Therapeutic Applications | Potential use in targeting dysregulated enzymes |
| Cytotoxicity | Varies across cancer cell lines |
| Mechanism of Action | Covalent modification of nucleophilic sites |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl (6-(2-chloroacetamido)hexyl)carbamate, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : React tert-butyl (6-aminohexyl)carbamate with 2-chloroacetyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
- Step 2 : Stir the mixture at 0°C for 1 hour, then at room temperature for 12 hours.
- Step 3 : Purify via column chromatography (silica gel, 5–10% methanol in DCM). Typical yields range from 50–70% based on similar carbamate syntheses .
- Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM).
- Use anhydrous solvents to avoid hydrolysis of the chloroacetamido group .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR :
- 1H NMR : Expect signals for tert-butyl protons (δ 1.4 ppm, singlet), chloroacetamido NH (δ 6.8–7.2 ppm, broad), and hexyl chain protons (δ 1.2–3.5 ppm) .
- 13C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and chloroacetamido carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]+ and [M+Na]+ adducts, with exact mass matching the molecular formula (C₁₃H₂₄ClN₂O₃; calc. 297.14 g/mol) .
Advanced Research Questions
Q. How does the chloroacetamido group in this compound enable its use in targeted protein degradation (e.g., PROTACs)?
- Mechanistic Insight :
- The 2-chloroacetamido moiety acts as a reactive handle for conjugation to E3 ligase ligands (e.g., thalidomide analogs) via nucleophilic substitution. This enables the formation of PROTACs that recruit ubiquitin ligases to degrade target proteins .
- Experimental Design :
- Conjugation Protocol : React the compound with a thiol-containing E3 ligand (e.g., lenalidomide-SH) in DMF at pH 8.0 (50°C, 24 hours).
- Validation : Confirm conjugation via LC-MS and bioactivity assays (e.g., Western blot for protein degradation) .
Q. What strategies mitigate instability of the carbamate group under acidic or basic conditions?
- Stability Optimization :
- Acidic Conditions : Avoid prolonged exposure to TFA; instead, use milder acids (e.g., HCl in dioxane) for deprotection .
- Basic Conditions : Limit reaction time in alkaline environments (pH > 10) to prevent carbamate hydrolysis.
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) .
Q. How can researchers resolve contradictory data regarding the compound’s purity across analytical methods?
- Troubleshooting Framework :
Q. What role does the hexyl spacer play in modulating the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- The hexyl chain balances hydrophobicity and flexibility, optimizing cell permeability and ligand-receptor binding.
- Testing : Compare bioactivity of analogs with varying spacer lengths (C4 vs. C8) via SPR or cellular assays .
Methodological Challenges
Q. How can researchers validate the absence of residual solvents or by-products in final batches?
- Quality Control Protocol :
- GC-MS : Detect volatile impurities (e.g., DCM, TEA) with detection limits <10 ppm .
- ICP-OES : Screen for heavy metals (e.g., Pd from coupling reactions) .
Q. What advanced techniques characterize the compound’s conformational dynamics in solution?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
